![molecular formula C11H16ClNOSi B11872527 N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide CAS No. 67519-72-6](/img/structure/B11872527.png)
N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a chlorodimethylsilyl group attached to a methyl group, which is further connected to a phenylacetamide moiety. The presence of silicon in its structure imparts distinctive reactivity and stability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide typically involves the reaction of chlorodimethylsilane with N-phenylacetamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. Common solvents used in this reaction include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine.
Substitution: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as methanol or ammonia can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Silyl ethers or silylamines.
Wissenschaftliche Forschungsanwendungen
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of silicone-based materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide involves its ability to form stable intermediates through silicon’s unique bonding properties. The silicon atom can form hypervalent compounds, allowing for diverse reactivity. In biological systems, the compound may interact with cellular components through its phenylacetamide moiety, potentially targeting specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((Chlorodimethylsilyl)methyl)urea: Similar structure but with a urea moiety instead of acetamide.
N-((Chlorodimethylsilyl)methyl)benzamide: Similar structure but with a benzamide moiety.
Uniqueness
N-((Chlorodimethylsilyl)methyl)-N-phenylacetamide is unique due to its combination of a chlorodimethylsilyl group with a phenylacetamide moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
67519-72-6 |
|---|---|
Molekularformel |
C11H16ClNOSi |
Molekulargewicht |
241.79 g/mol |
IUPAC-Name |
N-[[chloro(dimethyl)silyl]methyl]-N-phenylacetamide |
InChI |
InChI=1S/C11H16ClNOSi/c1-10(14)13(9-15(2,3)12)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JXKZRFXIIXOKMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C[Si](C)(C)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


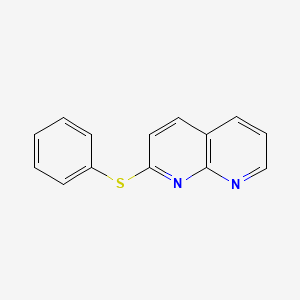
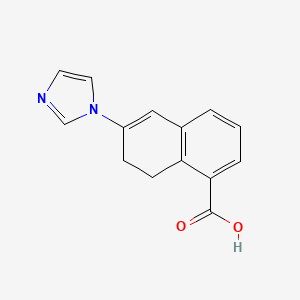

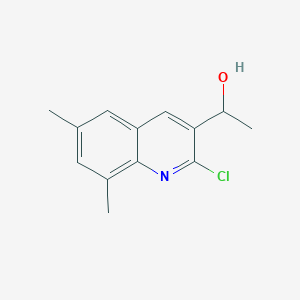
![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
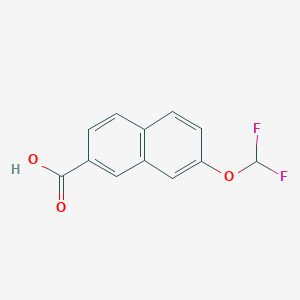
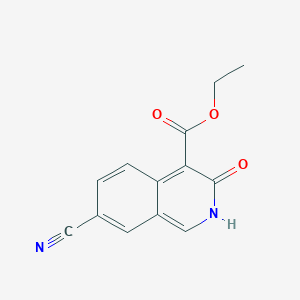
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)



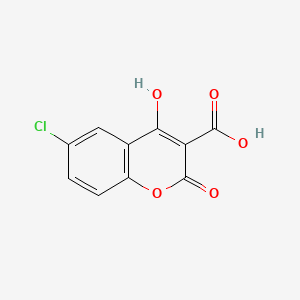
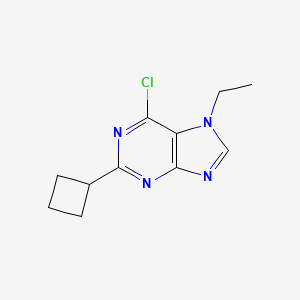
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
